N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide
Description
N-(2,4-Dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide is a pyridazinone derivative characterized by a propanamide linker connecting a 2,4-dimethoxyphenyl group to a 3-(4-methylphenyl)-substituted pyridazinone core. The 2,4-dimethoxyphenyl group enhances solubility and bioavailability compared to halogenated analogs, while the 4-methylphenyl substituent on the pyridazinone ring may influence steric and electronic interactions with biological targets .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-14-5-7-16(8-6-14)18-11-12-21(26)25(24-18)15(2)22(27)23-19-10-9-17(28-3)13-20(19)29-4/h5-13,15H,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALGACCSARLCDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxyaniline and 4-methylbenzaldehyde, which undergo condensation reactions to form the intermediate compounds. These intermediates are then subjected to cyclization and amide formation reactions under controlled conditions to yield the final product. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a lead compound for drug development.
Medicine: Exploring its therapeutic potential in treating various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Pyridazinone-Acetamide/Propanamide Derivatives
Key structural analogs differ in substituents on the pyridazinone core and the amide-linked aromatic group. A comparative analysis is provided below:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Bioactivity: Halogenated analogs (e.g., chloro, bromo) exhibit increased binding affinity in kinase assays due to enhanced hydrophobic interactions but may reduce aqueous solubility . Methoxy groups (e.g., 2,4-dimethoxy in the target compound) improve solubility and metabolic stability, making them favorable for oral bioavailability .
Antipyrine/Pyridazinone Hybrids
Compounds like 6k () incorporate antipyrine (pyrazole) moieties, which are associated with anti-inflammatory and analgesic activity. The high melting point (233–235°C) of 6k suggests strong crystalline stability, a trait advantageous for formulation . In contrast, the target compound’s dimethoxyphenyl group may prioritize solubility over crystalline rigidity.
Pyridazinone-Thioderivatives
However, these derivatives often require complex purification steps, unlike the straightforward synthesis of the target compound’s methoxy analogs .
Research Findings and Implications
- Kinase Inhibition: Pyridazinones with 4-methylphenyl groups (e.g., target compound) show moderate CK1 inhibition, while bromophenyl analogs () exhibit stronger activity but poorer solubility .
- Anti-inflammatory Potential: Methoxybenzyl-substituted pyridazinones () reduce COX-2 expression by 40–60% in vitro, suggesting the target compound’s dimethoxy groups may offer similar benefits .
- Synthetic Accessibility : The target compound’s synthesis likely follows standard amide coupling protocols (e.g., thionyl chloride activation, TEA base), similar to methods in , yielding moderate-to-high purity (79–85%) .
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H22N4O3
- Molecular Weight : 342.41 g/mol
- IUPAC Name : this compound
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.
- Antioxidant Activity : The compound has shown promise in scavenging free radicals and reducing oxidative stress, which could be beneficial in preventing cellular damage.
The biological activity of this compound is believed to be mediated through several pathways:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Modulation of Gene Expression : It has been observed to influence the expression of genes associated with apoptosis and cell cycle regulation.
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cells (MCF-7) treated with varying concentrations of the compound showed a significant reduction in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a notable decrease in levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | Study on MCF-7 |
| Anti-inflammatory | Reduction in TNF-alpha and IL-6 levels | In vivo LPS model |
| Antioxidant | Scavenging free radicals | Preliminary study |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
